molecular formula C10H8N2O4 B2673932 8-Methoxy-3-nitro-1H-quinolin-4-one CAS No. 866473-10-1

8-Methoxy-3-nitro-1H-quinolin-4-one

Cat. No.: B2673932
CAS No.: 866473-10-1
M. Wt: 220.184
InChI Key: IIMPRAVNEYOBHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, the base structure of MNQ, has versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of MNQ is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives, including MNQ, have been the subject of numerous chemical reaction studies . These studies have focused on the synthesis of the main scaffold and its functionalization for biological and pharmaceutical activities .

Scientific Research Applications

Synthesis and Antiproliferative Testing

The synthesis of lakshminine and its related oxoisoaporphines, including the study of their antiproliferative activities, has been a significant area of research. Lakshminine and its derivatives have been synthesized and tested against various human tumor cell lines, with one compound showing marginal antiproliferative activity (Castro-Castillo et al., 2010).

Crystal Structure Analysis

The molecular and crystal structure of 6-methoxy-8-nitro-5(1H)-quinolone, a closely related compound, has been thoroughly analyzed. This research provided insights into the compound's dielectric properties and the significance of its crystal structure for understanding its interactions and behaviors (Sax et al., 1969).

Fluorescent Probing for Nitroxyl Detection

A metal-free and reductant-resistant fluorescent probe for nitroxyl (HNO) detection in living cells was developed, using a rhodol derivative. This innovation marks a significant advancement in the study of HNO's biological and pharmacological effects, providing a tool for in-vivo applications (Kawai et al., 2013).

Pharmacological Studies

Pharmacological studies have explored the synthesis and cytotoxicity of quinoline derivatives, such as the 11H-indolo[3,2-c]quinoline-7,10-diones. These studies focus on the potential of these compounds as therapeutic agents by evaluating their cytotoxic effects on cell lines (Helissey et al., 1989).

Anticorrosive Applications

Quinoline and its derivatives, including nitro-substituted compounds, are recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms, showcasing their utility beyond biomedical applications (Verma et al., 2020).

Selective Sensing of Cyanide

The development of a colorimetric chemosensor based on a Schiff base for selective cyanide sensing in aqueous solutions highlights the versatility of quinoline derivatives in chemical sensing technologies. This specific application emphasizes the compound's utility in environmental monitoring and safety (Na et al., 2014).

Properties

IUPAC Name

8-methoxy-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-8-4-2-3-6-9(8)11-5-7(10(6)13)12(14)15/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMPRAVNEYOBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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